molecular formula C6H7N3O B1677788 N-Hydroxypicolinimidamide CAS No. 1772-01-6

N-Hydroxypicolinimidamide

Cat. No.: B1677788
CAS No.: 1772-01-6
M. Wt: 137.14 g/mol
InChI Key: XKXCGXSHUNVFCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pyridylamide oxime can be synthesized from 2-cyanopyridine through a reaction with hydroxylamine hydrochloride in the presence of sodium carbonate . The reaction typically occurs in ethanol as a solvent. The general reaction scheme is as follows:

2-Cyanopyridine+Hydroxylamine Hydrochloride+Sodium Carbonate2-Pyridylamide Oxime\text{2-Cyanopyridine} + \text{Hydroxylamine Hydrochloride} + \text{Sodium Carbonate} \rightarrow \text{2-Pyridylamide Oxime} 2-Cyanopyridine+Hydroxylamine Hydrochloride+Sodium Carbonate→2-Pyridylamide Oxime

Industrial Production Methods: In industrial settings, the synthesis of 2-Pyridylamide oxime follows similar routes but may involve optimized conditions for higher yield and purity. The use of continuous flow reactors and solvent-free methods are explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Pyridylamide oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitrile oxides, amines, and various substituted derivatives, which are useful intermediates in organic synthesis .

Mechanism of Action

The mechanism of action of 2-Pyridylamide oxime involves its ability to form stable complexes with metal ions and its reactivity towards nucleophiles and electrophiles. It can act as a ligand in coordination chemistry, forming complexes with transition metals.

Comparison with Similar Compounds

  • Pyridine-2-carboxamide oxime
  • 3-Pyridylamidoxime
  • N-hydroxy-1-oxy-pyridine-2-carboxamidine

Comparison: 2-Pyridylamide oxime is unique due to its specific reactivity and stability. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications. Its ability to form stable complexes with metals and its versatility in various chemical reactions set it apart from other similar compounds .

Properties

IUPAC Name

N'-hydroxypyridine-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c7-6(9-10)5-3-1-2-4-8-5/h1-4,10H,(H2,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXCGXSHUNVFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30938908, DTXSID301267149
Record name 1-Nitroso-1-(pyridin-2(1H)-ylidene)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [C(Z)]-N-Hydroxy-2-pyridinecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301267149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849833-60-9, 1772-01-6
Record name [C(Z)]-N-Hydroxy-2-pyridinecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849833-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Hydroxy-2-pyridinecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1772-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Picolinamidoxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001772016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Picolinamidoxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101636
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Nitroso-1-(pyridin-2(1H)-ylidene)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [C(Z)]-N-Hydroxy-2-pyridinecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301267149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pyridylamidoxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.0 g (9.6 mmol) of pyridine-2-carbonitrile, 1.0 g (14.4 mmol) of hydroxylammonium chloride and 1.6 ml (11.5 mmol) of triethylamine were reacted according to the General Method 5A. Yield: 1.06 g (80% of theory)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
N′-Hydroxypyridine-2-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Hydroxypicolinimidamide
Reactant of Route 2
Reactant of Route 2
N-Hydroxypicolinimidamide
Reactant of Route 3
N-Hydroxypicolinimidamide
Reactant of Route 4
N-Hydroxypicolinimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.